molecular formula C₂₂H₃₁NO₂ B1161084 Tolterodine N-oxide

Tolterodine N-oxide

Cat. No.: B1161084
M. Wt: 341.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolterodine N-oxide is a significant active metabolite of tolterodine, a compound known for its role in managing urinary bladder function through antimuscarinic activity. As a research compound, it provides critical insights into the metabolism, pharmacokinetics, and pharmacodynamics of tolterodine and related therapeutics targeting overactive bladder syndrome. Its primary research value lies in studying the complex mechanisms of drug disposition, including the metabolic pathways involved in the oxidation of amine-functionalized pharmaceuticals and the comparative activity of parent drugs and their metabolites . Researchers utilize this compound to investigate muscarinic receptor subtype selectivity and its influence on smooth muscle contraction in the lower urinary tract. This research is fundamental to understanding drug efficacy and side-effect profiles, thereby informing the development of novel agents with improved therapeutic indices for urinary disorders . The compound is presented as a high-purity, well-characterized reference standard for use in analytical chemistry, metabolism studies, and preclinical pharmacological research. All products are strictly for research applications and are not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₂H₃₁NO₂

Molecular Weight

341.49

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Tolterodine N Oxide

Laboratory Synthesis Routes for Tolterodine (B1663597) N-oxide (e.g., Oxidation of Tertiary Amines)

The primary laboratory synthesis route for Tolterodine N-oxide involves the direct oxidation of the tertiary amine, tolterodine. google.comgoogle.comijper.org This transformation is a common metabolic pathway for tertiary amines in vivo, often mediated by flavin-containing monooxygenase (FMO) enzymes, and can be replicated in a laboratory setting using various oxidizing agents. mdpi.com

Selection of Oxidizing Agents and Reaction Conditions

The oxidation of tertiary amines to their corresponding N-oxides can be achieved using a variety of reagents and conditions. While specific details for the synthesis of this compound are not extensively published in peer-reviewed literature, general methods for tertiary amine oxidation are well-established and applicable.

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂) : Often used in aqueous solutions, hydrogen peroxide is a common and environmentally friendly oxidant for preparing amine oxides. google.com The reaction can be catalyzed by various substances, such as flavin or ruthenium complexes, to improve efficiency and selectivity. asianpubs.orgresearchgate.net

Peroxy Acids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of tertiary amines.

Dioxiranes : Dimethyldioxirane (DMD) provides a chemoselective method for N-oxidation, even in the presence of other oxidizable groups like carbon-carbon double bonds. asianpubs.org

Molecular Oxygen : In some processes, molecular oxygen, from air or a pure source, can be used to oxidize tertiary amines, often at elevated temperatures (e.g., 80°C to 120°C). google.com

Other Reagents : Systems like bromamine-T with a ruthenium trichloride (B1173362) catalyst and 2-sulfonyloxaziridines (Davis' reagents) have also been reported for the synthesis of tertiary amine N-oxides. asianpubs.orgresearchgate.net

The reaction is typically performed in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. asianpubs.orgpsu.edu Reaction temperatures can range from 0°C to reflux, depending on the chosen oxidant and the reactivity of the substrate. asianpubs.orgpsu.edu

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful selection of the oxidizing agent, reaction temperature, and reaction time to maximize the conversion of tolterodine while minimizing the formation of byproducts. For instance, in the oxidation of tertiary amines, controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation or degradation of the desired N-oxide product. Purification techniques, as discussed below, are essential for obtaining a product of high purity.

Enantioselective Synthesis Approaches (if applicable, e.g., for chiral precursors)

Tolterodine itself is a chiral molecule, with the (R)-enantiomer being the pharmacologically active form. core.ac.uknih.gov Consequently, this compound is also chiral. nih.gov The synthesis of enantiomerically pure this compound relies on starting with enantiomerically pure (R)-tolterodine. Numerous enantioselective syntheses of (R)-tolterodine have been developed, employing methods such as:

Asymmetric hydrogenation of coumarin (B35378) derivatives. mdpi.com

Palladium-catalyzed 1,4-addition of arylboronic acids to enones followed by Baeyer-Villiger oxidation. oup.com

Copper-catalyzed asymmetric conjugate reduction of unsaturated nitriles. acs.org

Lithiation/borylation–protodeboronation methodology. nih.gov

Once enantiopure (R)-tolterodine is obtained, its oxidation to (R)-Tolterodine N-oxide proceeds without affecting the established stereocenter.

Isolation and Purification Techniques for Synthetic this compound

After the synthesis, this compound must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose. The crude product can be obtained by removing the solvent, often after quenching any excess oxidizing agent. asianpubs.org

Common purification methods include:

Column Chromatography : This is a standard technique for separating the desired N-oxide from unreacted starting material, byproducts, and residual reagents. Silica gel is a common stationary phase, and a mixture of solvents like dichloromethane (B109758) and methanol can be used as the eluent. google.com

Preparative Liquid Chromatography (Prep-LC) : For obtaining high-purity samples, particularly for analytical standard preparation, preparative high-performance liquid chromatography (HPLC) is a powerful tool. nih.govresearchgate.net

Crystallization : If the N-oxide is a stable solid, crystallization from a suitable solvent system can be an effective method for purification. This compound is described as a white to off-white solid.

Confirmation of Chemical Structure in Synthesized Batches

The chemical structure of synthesized this compound is confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and functional groups, ensuring the correct product has been formed.

Application of Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. For this compound (C₂₂H₃₁NO₂), the expected molecular weight is approximately 341.48 g/mol . Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical tool for identifying impurities and degradation products in pharmaceutical samples. nih.govijpsjournal.com

The combination of these analytical methods provides unambiguous confirmation of the identity and purity of synthesized batches of this compound. nih.gov

Chromatographic Purity and Identity Assessment

The purity and identity of this compound, often analyzed alongside its parent compound and other related substances, are primarily assessed using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). nih.gov These techniques are crucial for separating impurities from the active pharmaceutical ingredient (API).

Various reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Tolterodine and its impurities. scholarsresearchlibrary.comajpaonline.comresearchgate.net These methods typically employ a C18 column and a mobile phase consisting of a buffer (such as a phosphate (B84403) or trifluoroacetic acid solution) and an organic modifier like acetonitrile or methanol. nih.govajpaonline.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector or a UV detector at wavelengths around 210-220 nm or 284 nm. ajpaonline.comresearchgate.net

For instance, one stability-indicating UPLC method utilized an ACQUITY UPLC™ BEH shield RP18 column (2.1 × 100 mm, 1.7 μm) with a gradient elution system. nih.gov The mobile phase consisted of 0.1% trifluoroacetic acid (TFA) in water and a mixture of 0.1% TFA and acetonitrile. nih.gov Such methods are validated according to ICH guidelines to ensure specificity, linearity, precision, and accuracy for quantifying impurities. nih.govamazonaws.com The specificity of the method ensures that peaks corresponding to different impurities, including the N-oxide, are well-resolved from the main Tolterodine peak. Peak purity analysis using a PDA detector is often performed to confirm the homogeneity of the chromatographic peaks. nih.govajpaonline.com

Below is a table summarizing typical chromatographic conditions used for the analysis of Tolterodine and its impurities.

ParameterCondition 1Condition 2Condition 3
Technique UPLCRP-HPLCRP-HPLC
Column ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm) nih.govX-terra C18 (250×4.6 mm, 5.0 µm) ajpaonline.comKromosil Symmetry C18 (150 × 4.6 mm; 5 μm) researchgate.net
Mobile Phase A 0.1% TFA in water nih.gov0.1% v/v phosphoric acid in Water ajpaonline.comPhosphate buffer (pH 3.0) researchgate.net
Mobile Phase B 0.1% TFA and acetonitrile (10:90 v/v) nih.govAcetonitrile ajpaonline.comAcetonitrile researchgate.net
Ratio/Gradient Gradient nih.gov65:35 (A:B) ajpaonline.com45:55 (A:B) researchgate.net
Flow Rate 0.4 mL/min nih.gov1.0 mL/min ajpaonline.com1.0 mL/min researchgate.net
Detection (nm) 210 nm nih.gov210 nm ajpaonline.com284 nm researchgate.net
Column Temp. 50°C nih.gov30°C ajpaonline.comNot Specified

Chemical Derivatization Strategies for Analytical or Mechanistic Research

Chemical derivatization is a technique used to modify a compound to enhance its analytical detection or to aid in structural elucidation. researchgate.net In the context of Tolterodine and its metabolites, derivatization can be a key strategy to differentiate between various oxidized forms, such as hydroxylated metabolites versus N-oxides.

A critical aspect for the identification of this compound is its behavior during derivatization reactions compared to its hydroxylated counterparts. N-oxides lack an active hydrogen atom. oup.com Therefore, they will not react with common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other reagents that target hydroxyl or primary/secondary amine groups. oup.com This lack of reactivity is a distinguishing feature.

For mechanistic research, particularly in metabolism studies, samples can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) before and after derivatization. An increase in molecular weight corresponding to the addition of the derivatizing group (e.g., a trimethylsilyl (B98337) group) would confirm the presence of a hydroxyl group. oup.com Conversely, the absence of such a mass shift for a metabolite with a mass 16 Da higher than the parent drug strongly suggests the presence of an N-oxide. oup.com While derivatization is often employed to improve the volatility or ionization efficiency of analytes for GC-MS or LC-MS analysis, in the case of this compound, the absence of a reaction with specific derivatizing agents serves as a powerful tool for its unambiguous identification. oup.comresearchgate.net

Biotransformation Pathways and Enzymatic Formation of Tolterodine N Oxide

The biotransformation of tolterodine (B1663597) in biological systems is extensive and follows two primary oxidative pathways. nih.govresearchgate.netnih.gov The first and most significant pathway is the oxidation of the 5-methyl group on the phenyl ring. pfizer.compsu.edu This process is a stepwise oxidation that initially yields the pharmacologically active 5-hydroxymethyl metabolite (5-HM), which is then further oxidized to the 5-carboxylic acid metabolite. researchgate.netpfizer.compsu.edu

The second major metabolic route involves modification at the nitrogen atom of the diisopropylamino group. nih.govresearchgate.net This pathway primarily proceeds via N-dealkylation, resulting in the formation of N-dealkylated tolterodine. nih.govresearchgate.net Subsequent metabolism can lead to the formation of the N-dealkylated 5-carboxylic acid metabolite. pfizer.comfda.govwindows.net In humans, the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites are major end-products recovered in urine. pfizer.comfda.govfda.gov While N-oxidation to form an N-oxide is a known metabolic reaction for some tertiary amine compounds, the predominant and well-documented pathway for tolterodine at the nitrogen center is N-dealkylation. mdpi.com

Enzymatic Catalysis of Tolterodine N-oxide Formation

The enzymatic systems responsible for tolterodine metabolism are well-characterized, particularly concerning the major metabolites. The formation of any potential N-oxide metabolite would be catalyzed by specific oxidative enzymes.

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A) in N-Oxidation

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in tolterodine metabolism. Specifically, the N-dealkylation pathway is predominantly catalyzed by CYP3A isoforms, with CYP3A4 being the major contributor in humans. nih.govnih.govresearchgate.net This has been confirmed in studies using human liver microsomes, which showed a strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.govresearchgate.net Further evidence comes from inhibition studies, where potent CYP3A4 inhibitors like ketoconazole (B1673606) significantly reduce the clearance of tolterodine, particularly in individuals who are poor metabolizers via the primary CYP2D6 pathway. windows.netnih.gov

While CYP3A4 is clearly implicated in reactions at the nitrogen atom, this reaction is one of N-dealkylation, not N-oxidation. nih.govwindows.net Some research has also suggested a minor role for CYP2C9 and CYP2C19 in the formation of N-dealkylated tolterodine in vitro, although their contribution in vivo is considered less significant compared to CYP3A4 due to lower expression and higher Km values. nih.govnih.gov The available scientific literature does not provide direct evidence for the formation of this compound via any CYP isoform.

Contributions of Other Oxidative Enzyme Systems

Beyond the well-established roles of CYP2D6 and CYP3A4, other enzymes are involved in the downstream metabolism of tolterodine. After the initial formation of the 5-hydroxymethyl metabolite by CYP2D6, further oxidation to the 5-carboxylic acid metabolite is likely catalyzed by cytosolic enzymes such as alcohol and aldehyde dehydrogenases. However, these enzymes are not implicated in the initial oxidative steps at the nitrogen atom. The primary oxidative enzymes identified for the initial biotransformation of the parent tolterodine molecule are from the cytochrome P450 family. nih.govresearchgate.net

Comparative Biotransformation Profiles Across Preclinical Species

The metabolism of tolterodine has been investigated in several preclinical species to support its development, with notable differences observed between rodents and other species.

In vitro Liver Microsome Studies (e.g., Mouse, Rat, Dog)

In vitro studies using liver microsomes from different species have been crucial in elucidating the metabolic pathways of tolterodine and highlighting inter-species variations. psu.edu

Mouse and Dog: Incubations of tolterodine with liver microsomes from mice and dogs produce metabolite profiles that are very similar to those observed with human liver microsomes. psu.edu The main metabolites formed are the 5-hydroxymethyl metabolite and N-dealkylated tolterodine. psu.edu This similarity suggests that mice and dogs are appropriate preclinical models for studying tolterodine's metabolism as it relates to humans. psu.edunih.gov

Rat: In contrast, rat liver microsomes exhibit a different and more extensive metabolic pattern. psu.edu While they also produce the 5-hydroxymethyl and N-dealkylated metabolites, they form additional products resulting from the hydroxylation of the unsubstituted benzene (B151609) ring, which is not a significant pathway in humans, mice, or dogs. psu.edu Incubations with rat liver microsomes yielded five distinct metabolites, compared to three in mouse, dog, and human microsome incubations. psu.edu This indicates that the rat is a less representative model for human tolterodine metabolism. psu.edunih.gov

The following table summarizes the key findings from these comparative in vitro studies.

SpeciesNumber of Metabolites FormedMajor MetabolitesUnique Metabolic PathwaysCorrelation to Human Profile
Mouse 35-Hydroxymethyl tolterodine, N-dealkylated tolterodineNone notedGood psu.edu
Rat 55-Hydroxymethyl tolterodine, N-dealkylated tolterodineHydroxylation of the unsubstituted benzene ringPoor psu.edunih.gov
Dog 35-Hydroxymethyl tolterodine, N-dealkylated tolterodineNone notedGood psu.edunih.gov
Human 35-Hydroxymethyl tolterodine, N-dealkylated tolterodineN/AN/A

Species-Specific Differences in N-Oxidation Metabolite Ratios

Given that this compound is not a reported metabolite, there is no available data on species-specific differences in its formation. However, studies on the known metabolic pathways of tolterodine have revealed significant variations across different species.

In vitro studies using liver microsomes from humans, mice, and dogs have shown similar metabolic profiles, with the 5-hydroxymethyl metabolite and N-dealkylated tolterodine being the major products. psu.edu In contrast, rat liver microsomes have been shown to produce a more complex metabolic profile, including metabolites hydroxylated on the unsubstituted benzene ring, in addition to the two main metabolites. psu.edu A study also noted a gender difference in rats, with males exhibiting more extensive metabolism than females. psu.edu

Modulating Factors of Tolterodine N-oxidation

As the formation of this compound has not been observed, there is no direct information on factors that would modulate this specific pathway. However, we can infer potential modulating factors by examining the enzymes that would theoretically be responsible for N-oxidation, such as FMOs, and by reviewing the known modulators of the established tolterodine metabolic pathways.

Enzyme Induction and Inhibition Effects on N-Oxidation

There is no information regarding enzyme induction or inhibition on the theoretical N-oxidation of tolterodine. The major drug-metabolizing enzymes, cytochrome P450s, are well-known to be susceptible to induction and inhibition by various drugs and other xenobiotics. For instance, the N-dealkylation of tolterodine, catalyzed by CYP3A4, is strongly inhibited by ketoconazole and troleandomycin. scialert.netsemanticscholar.orgpsu.edu Conversely, inducers of CYP3A4 could potentially increase the rate of N-dealkylation.

FMOs, the enzyme class that would most likely be responsible for N-oxidation, are generally considered to be less inducible than cytochrome P450 enzymes. nih.gov They are also not typically inhibited by the common CYP450 inhibitors. This relative lack of induction and inhibition of FMOs might be a contributing factor to the lack of observed N-oxidation of tolterodine, as the alternative pathways via CYP2D6 and CYP3A4 are more dynamically regulated.

Genetic Polymorphism Considerations in N-Oxidation Enzymes (focused on enzyme activity, not clinical outcomes)

There is no information on genetic polymorphisms affecting the N-oxidation of tolterodine as this metabolite is not formed. However, genetic polymorphisms play a crucial role in the established metabolic pathways of tolterodine.

The gene for CYP2D6 is highly polymorphic, leading to the classification of individuals as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). nih.gov In CYP2D6 poor metabolizers, who constitute about 7% of the Caucasian population, the 5-hydroxylation pathway is significantly reduced. researchgate.netfrontiersin.orgbevital.no Consequently, in these individuals, the metabolic clearance of tolterodine is more reliant on the N-dealkylation pathway mediated by CYP3A4. frontiersin.orgbevital.no

Genetic variations in FMO genes, such as FMO3, are also known to exist and can lead to altered enzyme activity. For example, certain polymorphisms in FMO3 are responsible for the metabolic disorder trimethylaminuria (fish odor syndrome). While the impact of FMO polymorphisms on tolterodine metabolism is unknown due to the absence of the N-oxide metabolite, it remains a theoretical consideration for other tertiary amine drugs where N-oxidation is a significant pathway.

The following table summarizes the key enzymes involved in the known metabolic pathways of tolterodine and their relevance to the theoretical N-oxidation pathway.

Enzyme FamilySpecific EnzymeRole in Tolterodine MetabolismKnown Modulating FactorsGenetic Polymorphism Impact
Cytochrome P450 CYP2D6Catalyzes the primary 5-hydroxylation pathway.Inhibited by quinidine (B1679956) and fluoxetine.Significant impact on metabolism, leading to different metabolizer phenotypes.
Cytochrome P450 CYP3A4Catalyzes the N-dealkylation pathway, which is the main route in CYP2D6 poor metabolizers.Inhibited by ketoconazole and troleandomycin.Polymorphisms can affect enzyme activity.
Flavin-containing Monooxygenase FMOs (e.g., FMO3)Theoretically could catalyze N-oxidation, but this compound is not a reported metabolite.Generally less inducible and not inhibited by common CYP inhibitors.Polymorphisms are known to affect the metabolism of other FMO substrates.

Advanced Analytical Methodologies for Quantification and Characterization of Tolterodine N Oxide

Sample Preparation Strategies for Diverse Biological Matrices

The effective isolation of Tolterodine (B1663597) N-oxide from complex biological matrices is a critical first step in its analysis. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity requirements of the subsequent analytical method. The primary goals are to remove interfering substances like proteins and salts, and to concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of Tolterodine and its metabolites from plasma, LLE has proven to be an effective method. nih.govresearchgate.netresearchgate.netresearchgate.net The optimization of LLE for Tolterodine N-oxide involves a systematic evaluation of several parameters to maximize extraction recovery and minimize co-extraction of interfering components.

Key parameters for optimization include the choice of organic solvent, the pH of the aqueous phase, the ratio of organic to aqueous phase, and the mixing and separation conditions. For basic compounds like Tolterodine and its N-oxide, adjusting the pH of the biological sample to a basic value (typically pH > 9) neutralizes the molecule, thereby increasing its partitioning into the organic solvent. A variety of organic solvents can be tested, with methyl tert-butyl ether (MTBE) being a common and effective choice for Tolterodine and its related compounds. nih.govresearchgate.net

A systematic approach to optimization would involve testing a panel of solvents with varying polarities, such as ethyl acetate (B1210297), dichloromethane (B109758), and mixtures thereof, in combination with different aqueous phase pH values. The efficiency of each condition is then assessed by analyzing the recovery of a known amount of spiked this compound.

Table 1: Illustrative LLE Optimization Parameters for this compound from Human Plasma

ParameterCondition 1Condition 2Condition 3
Organic Solvent Methyl tert-butyl etherEthyl AcetateDichloromethane:Isopropanol (9:1)
Aqueous Phase pH 9.0 (adjusted with NaOH)10.0 (adjusted with NaOH)9.5 (adjusted with NH4OH)
Solvent:Plasma Ratio 5:16:15:1
Mixing Method Vortex (2 min)Mechanical Shaker (10 min)Vortex (2 min)
Centrifugation 4000 x g for 10 min3500 x g for 15 min4000 x g for 10 min
Mean Recovery (%) >85%>90%>80%

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is another powerful technique for sample clean-up and concentration, which utilizes a solid sorbent to selectively retain the analyte from the liquid sample. For polar metabolites like this compound, SPE can offer cleaner extracts compared to LLE. The choice of sorbent is critical and is based on the interaction between the analyte and the stationary phase. For Tolterodine and its metabolites, C18 cartridges have been effectively used for extraction from urine. psu.edu

The optimization of an SPE method involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. For a C18 sorbent, which is non-polar, conditioning is typically done with methanol (B129727) followed by water or an aqueous buffer to activate the stationary phase. The sample, often pre-treated by pH adjustment, is then loaded onto the cartridge. A series of wash steps with carefully selected solvents removes interfering compounds without eluting the analyte. Finally, the analyte is eluted with a strong organic solvent.

Table 2: Representative SPE Protocol for this compound from Preclinical Urine Samples

StepProcedure
Cartridge C18, 100 mg, 1 mL
Conditioning 1 mL Methanol, followed by 1 mL of 20 mM ammonium (B1175870) acetate (pH 4.5)
Sample Loading 1 mL of urine (pH adjusted to 4.5), loaded at a slow flow rate
Washing 1 mL of 20 mM ammonium acetate (pH 4.5), followed by 1 mL of 5% Methanol in water
Elution 1 mL of Methanol:0.1 M ammonium acetate (pH 5.5) (80:20, v/v)
Post-Elution Evaporation to dryness and reconstitution in mobile phase
Typical Recovery 98-100% psu.edu

Protein Precipitation (PP) Methods

Protein precipitation is a rapid and simple method for removing proteins from biological samples, particularly plasma and serum. This is often achieved by adding an organic solvent or an acid to the sample, which denatures and precipitates the proteins. For the analysis of Tolterodine from plasma, acetone (B3395972) has been utilized as a precipitation solvent. researchgate.net

However, for N-oxide metabolites, the choice of precipitating agent is crucial as some solvents, like methanol, can cause the reduction of the N-oxide back to the parent drug, especially in hemolyzed plasma. altasciences.com Acetonitrile (B52724) is often a preferred solvent as it has been shown to be more effective in precipitating proteins and less likely to cause such conversions. altasciences.com The optimization of PP involves evaluating different precipitating agents, the ratio of the agent to the sample, incubation temperature, and centrifugation conditions to ensure maximal protein removal and analyte recovery without degradation.

Table 3: Comparison of Protein Precipitation Methods for this compound Analysis

ParameterMethod 1: AcetonitrileMethod 2: AcetoneMethod 3: Trichloroacetic Acid (TCA)
Precipitating Agent AcetonitrileAcetone10% Trichloroacetic Acid
Sample:Agent Ratio 1:31:41:2
Incubation 10 min at 4°C60 min at -20°C thermofisher.com15 min on ice
Centrifugation 15,000 x g for 10 min13,000-15,000 x g for 10 min thermofisher.com10,000 x g for 15 min
Protein Removal Efficiency >95%~70-90% science.govnih.gov>90%
Analyte Recovery High, with minimal N-oxide reduction altasciences.comGenerally good, but may be lower for polar compoundsCan be effective, but extreme pH may degrade acid-labile analytes

Chromatographic Separation Technologies

Following sample preparation, chromatographic techniques are employed to separate this compound from the parent drug and other metabolites before detection. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a robust and versatile technique for the separation and quantification of pharmaceutical compounds. The development of an HPLC method for this compound involves the selection of an appropriate stationary phase, mobile phase composition, and detector. Reversed-phase chromatography with a C8 or C18 column is commonly used for Tolterodine and its impurities. ijpsnonline.comajpaonline.com

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter that affects the retention and peak shape of ionizable compounds. For the separation of Tolterodine and its related substances, a mobile phase containing acetonitrile and a buffer with a pH around 3.0 to 4.5 is often effective. scholarsresearchlibrary.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently necessary to achieve adequate separation of all components in a reasonable run time.

Table 4: Exemplary HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C8, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Methanol
Gradient 90:10 (A:B) to 10:90 (A:B) over 30 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically <2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. UPLC is particularly well-suited for the analysis of complex mixtures, such as those encountered in metabolite profiling and impurity analysis. nih.govresearchgate.net

The development of a UPLC method for this compound follows similar principles to HPLC but with adjustments for the smaller column dimensions and higher operating pressures. The use of UPLC can dramatically reduce run times, often to under 10 minutes, while providing superior separation of closely related compounds like Tolterodine and its N-oxide. nih.gov The increased sensitivity of UPLC is also advantageous for detecting low levels of metabolites in biological samples.

Table 5: Typical UPLC Method Parameters for the Separation of Tolterodine and its N-oxide

ParameterCondition
Column Acquity UPLC BEH Shield RP18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.01 M Potassium dihydrogen phosphate (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Program Linear gradient from 20% to 80% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 210 nm or MS/MS
Injection Volume 2 µL

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is a powerful separation technique, but its application to the analysis of this compound and its parent compound, tolterodine, presents specific challenges. Due to their polarity and low volatility, direct analysis by GC is often not feasible. nih.gov Therefore, derivatization is a necessary step to convert these analytes into more volatile and thermally stable compounds suitable for GC analysis. nih.govnih.gov A common approach involves silylation, where a silyl (B83357) reagent is used to replace active hydrogen atoms in the molecule, thereby increasing its volatility. nih.gov

Despite the necessity of derivatization, GC coupled with mass spectrometry (GC-MS) has been successfully used for the determination of tolterodine and its metabolites in plasma, serum, and urine. nih.govnih.govasianpubs.org In such methods, after extraction from the biological matrix (e.g., via liquid-liquid or solid-phase extraction), the analytes are derivatized before being introduced into the GC-MS system. nih.gov Selected ion monitoring (SIM) is then often employed to enhance the sensitivity and selectivity of the quantification. nih.govsci-hub.se It is important to note that the high temperatures used in GC can sometimes lead to the decomposition of thermally labile compounds, which is a key consideration when developing a GC-based method for molecules like this compound. mdpi.com

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass spectrometry has become an indispensable tool in modern bioanalysis due to its high sensitivity and specificity. ijpsjournal.comsemanticscholar.org When coupled with chromatographic separation techniques, it provides a robust platform for the detection and quantification of drug metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer, is the gold standard for the bioanalytical quantification of drugs and their metabolites, including those of tolterodine. researchgate.netnih.govmdpi.comnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the measurement of low concentrations of analytes in complex biological matrices like plasma and urine. researchgate.netnih.govmdpi.comnih.gov

The typical workflow involves the separation of the analyte from the matrix components using liquid chromatography, followed by ionization (commonly electrospray ionization - ESI) and detection by the mass spectrometer. researchgate.netresearchgate.net The triple quadrupole instrument operates in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. researchgate.netnih.govresearchgate.net For instance, in the analysis of tolterodine and its 5-hydroxymethyl metabolite, specific m/z transitions are monitored for each compound and their deuterated internal standards to ensure accurate quantification. nih.govresearchgate.net This approach minimizes interference from other co-eluting substances. semanticscholar.org

A developed LC-MS/MS method for tolterodine and its 5-hydroxy methyl metabolite demonstrated a linear concentration range of 20.00–5000.00 pg/mL in rat plasma, showcasing the high sensitivity of the technique. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown metabolites. nih.goviu.edu Unlike triple quadrupole instruments that provide nominal mass measurements, HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. iu.edu This high mass accuracy allows for the determination of the elemental composition of an ion, which is crucial for identifying novel or unexpected metabolites. nih.gov

In the context of tolterodine metabolism, HRMS can be employed to identify metabolites like this compound by comparing the accurate mass of the potential metabolite with the theoretical mass calculated from its proposed chemical formula. nih.gov The fragmentation pattern obtained from tandem HRMS (MS/MS) experiments further aids in confirming the structure of the metabolite. researchgate.net Nontargeted metabolomics approaches using LC-HRMS combined with multivariate analysis have proven to be efficient in identifying a wide range of metabolites, including N-oxidation products, that might be missed by conventional targeted methods. nih.gov

Method Validation Parameters for this compound Analysis (e.g., Selectivity, Linearity, Accuracy, Precision)

The validation of an analytical method is crucial to ensure its reliability and reproducibility for its intended purpose. mdpi.comvensel.orgnml.gov.np For the analysis of this compound, method validation should be performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). vensel.orgscholarsresearchlibrary.com Key validation parameters include:

Selectivity/Specificity : This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.comscholarsresearchlibrary.com In LC-MS/MS methods, selectivity is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Linearity : This establishes the relationship between the concentration of the analyte and the analytical response over a defined range. vensel.orgscholarsresearchlibrary.com The linearity of a method is typically evaluated by analyzing a series of calibration standards and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. researchgate.netresearchgate.net For example, a validated HPLC method for tolterodine showed linearity in the concentration range of 10.0 – 60.0 µg/mL. scholarsresearchlibrary.com

Accuracy : This refers to the closeness of the measured value to the true value. vensel.orgscholarsresearchlibrary.com It is usually determined by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery. researchgate.net For a validated LC-MS/MS method for tolterodine and its metabolite, the intra- and inter-day accuracy ranged from 98.08% to 104.67%. nih.govresearchgate.net

Precision : This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. vensel.orgscholarsresearchlibrary.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net A validated LC-MS/MS method for tolterodine and its metabolite reported intra- and inter-day precision with RSD values between 0.62% and 6.36%. nih.govresearchgate.net

The following table summarizes typical validation parameters for the analysis of tolterodine and its metabolites from published research.

ParameterTolterodine5-Hydroxymethyl TolterodineReference
Linearity Range20.00–5000.00 pg/mL20.00–5000.00 pg/mL researchgate.net, nih.gov
Intra-day Accuracy98.75–103.56%98.08–104.67% researchgate.net, nih.gov
Inter-day Accuracy99.20–104.40%98.73–103.06% researchgate.net, nih.gov
Intra-day Precision (RSD)0.62–6.36%1.38–4.22% researchgate.net, nih.gov
Inter-day Precision (RSD)1.73–4.84%1.62–4.25% researchgate.net, nih.gov

Application of hyphenated techniques for complex sample analysis

Hyphenated techniques, which involve the coupling of a separation technique with a detection technique, are essential for the analysis of complex samples such as biological fluids. nih.govijpsjournal.comijpsjournal.com The combination of the separation power of chromatography (GC or LC) with the identification capabilities of mass spectrometry (MS) provides a highly efficient and sensitive analytical tool. nih.govijpsjournal.comijpsjournal.com

For the analysis of this compound and other metabolites in plasma or urine, LC-MS is the most widely used hyphenated technique. asianpubs.orgfao.org LC separates the various components of the complex mixture, and the MS detector provides selective and sensitive detection of the target analytes. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity of the analysis by monitoring specific fragmentation patterns. nih.gov

Other hyphenated techniques like GC-MS are also employed, particularly after derivatization of the analytes. asianpubs.orgresearchgate.net The choice of the hyphenated technique depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay. ijpsjournal.com The continuous development of hyphenated techniques, including advancements in instrumentation and software, plays a crucial role in advancing the field of drug metabolism and pharmacokinetics. ijpsjournal.comijpsjournal.com

Disposition and Preclinical Pharmacokinetics of Tolterodine N Oxide

Formation and Systemic Exposure of Tolterodine (B1663597) N-oxide in Preclinical Animal Models

Tolterodine undergoes extensive metabolism in preclinical species, primarily through two major pathways: oxidation of the 5-methyl group and N-dealkylation. nih.govnih.gov The oxidation pathway leads to the formation of the pharmacologically active 5-hydroxymethyl metabolite (5-HM), which is a major circulating metabolite in species like mice and dogs, mirroring the metabolic profile in humans. nih.gov The second key pathway is the dealkylation of the nitrogen atom. nih.gov

While N-oxidation is a common metabolic route for tertiary amines, the available scientific literature on tolterodine metabolism in preclinical species such as mice, rats, and dogs does not explicitly identify Tolterodine N-oxide as a metabolite. In vitro studies using liver microsomes from mice, rats, dogs, and humans have identified N-dealkylated tolterodine as a major metabolite, accounting for a significant portion of the total metabolism alongside the 5-hydroxymethyl metabolite. nih.gov However, direct evidence for the formation of an N-oxide metabolite is not presented in these studies.

Consequently, there is a lack of data regarding the systemic exposure (e.g., AUC, Cmax) of this compound in preclinical animal models. Studies have focused on quantifying the parent drug, tolterodine, and its active 5-hydroxymethyl derivative.

In vitro Permeability and Transport Studies

There is currently no specific data available from in vitro studies, such as Caco-2 cell permeability assays, for this compound. Caco-2 assays are a standard method to assess the potential for intestinal absorption of a compound. Generally, the formation of N-oxides tends to increase the polarity of a molecule, which can, in turn, decrease its passive membrane permeability. However, without experimental data for this compound, its permeability characteristics remain speculative.

Excretion Pathways in Preclinical Species

The excretion of tolterodine and its metabolites occurs through both renal and biliary pathways in preclinical species, with notable interspecies differences. In rats, a significant portion of the administered radioactive dose is excreted in the feces, indicating substantial biliary excretion. nih.govfda.gov In contrast, mice and dogs excrete a larger proportion of the radioactivity in the urine. nih.gov

Following oral administration of [14C]-tolterodine, the percentage of the radioactive dose recovered in urine was approximately 15% in the rat, 45% in the mouse, and 50% in the dog. nih.gov The remainder of the radioactivity is primarily found in the feces. These findings highlight the importance of both renal and biliary routes for the elimination of tolterodine-related compounds. However, the specific contribution of this compound to these excretion pathways has not been delineated in the available literature.

Enzymatic Stability and Degradation Pathways in vitro

In vitro metabolism studies of tolterodine have been conducted using liver microsomes and S9 fractions from various preclinical species. These studies have consistently shown that tolterodine is extensively metabolized. The primary metabolic pathways identified are the hydroxylation of the 5-methyl group and N-dealkylation. nih.gov In incubations with mouse, dog, and human liver microsomes, the 5-hydroxymethyl metabolite and N-dealkylated tolterodine were the major metabolites formed. nih.gov Rat liver microsomes also produced these metabolites, in addition to others resulting from the hydroxylation of the unsubstituted benzene (B151609) ring. nih.gov

There is no specific information available regarding the enzymatic stability or degradation pathways of this compound itself in in vitro systems like liver microsomes or S9 fractions. Such studies would be necessary to understand its potential for further metabolism or conversion back to the parent compound.

Theoretical and Computational Investigations of Tolterodine N Oxide

Molecular Modeling and Conformational Analysis of the N-oxide Structure

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of Tolterodine (B1663597) N-oxide and its inherent flexibility. These factors are critical determinants of its interaction with biological macromolecules.

The introduction of an oxygen atom to the nitrogen in the tolterodine structure to form the N-oxide results in a chiral center at the nitrogen atom, assuming a stable pyramidal inversion barrier. The N-O bond is a dative covalent bond, imparting a formal positive charge on the nitrogen and a negative charge on the oxygen. This creates a significant dipole moment, which is a general characteristic of amine N-oxides and contributes to increased water solubility. nih.govthieme-connect.de

Conformational analysis of Tolterodine N-oxide would likely be initiated using molecular mechanics force fields. These methods would explore the potential energy surface of the molecule by systematically rotating the rotatable bonds. Key dihedral angles to consider would be those around the C-C bonds in the propane (B168953) backbone and the C-N bonds of the diisopropyl groups. The bulky isopropyl groups and the phenyl and cresol (B1669610) rings impose significant steric constraints, which would be expected to limit the number of low-energy conformations.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound, offering insights into its reactivity.

The N-oxide functional group significantly alters the electronic properties compared to the parent tolterodine molecule. The highly polar N-O bond is expected to create a region of high electrostatic potential around the oxygen atom, making it a potential hydrogen bond acceptor. nih.gov This is a key feature that would influence its interaction with biological targets.

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting the electron-rich oxygen atom of the N-oxide and the electron-deficient regions. This can predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A large HOMO-LUMO gap generally indicates high kinetic stability. nih.govresearchgate.net

N-O Bond Dissociation Enthalpy (BDE): Computational methods can be used to calculate the strength of the N-O bond. nih.govresearchgate.net This is relevant for understanding the potential for in vivo reduction of the N-oxide back to the parent tertiary amine.

Table 1: Predicted Impact of N-Oxidation on Tolterodine's Electronic Properties

PropertyTolterodine (Parent)This compound (Predicted)Rationale
Dipole Moment ModerateHighIntroduction of the highly polar N+-O- bond. nih.govthieme-connect.de
Water Solubility LowHigherIncreased polarity and hydrogen bonding potential. nih.gov
HOMO-LUMO Gap ModeratePotentially alteredThe N-oxide functionality can influence the energy levels of the frontier orbitals. acs.org
Reactivity Susceptible to N-dealkylation and hydroxylationSusceptible to reduction; altered susceptibility to other metabolic pathways.The N-oxide can be a substrate for reductive enzymes.

Molecular Docking and Dynamics Simulations with N-oxidation Enzymes (e.g., CYP, FMO)

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the binding of this compound to metabolizing enzymes, such as Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs). N-oxides of tertiary amines can be formed by both CYP and FMO enzymes. hyphadiscovery.com

Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound within the active site of relevant enzymes, such as FMO3, which is known to metabolize many xenobiotics. nih.gov The docking simulations would consider the shape and electrostatic complementarity between the ligand and the enzyme's active site. The polar N-O group of this compound would likely form key hydrogen bonding or electrostatic interactions with polar residues in the active site. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be employed to study the dynamic behavior of the enzyme-ligand complex over time. This would provide insights into the stability of the binding pose and the flexibility of both the ligand and the enzyme. MD simulations can help to refine the binding mode predicted by docking and can reveal important conformational changes that may occur upon ligand binding.

For FMOs, the proposed SN2 reaction mechanism for N-oxidation suggests that the substrate's nitrogen atom acts as a nucleophile attacking the distal oxygen of the flavin hydroperoxide cofactor. optibrium.comoptibrium.com Computational modeling of this transition state for tolterodine could provide insights into its propensity to undergo FMO-mediated N-oxidation.

Structure-Metabolism Relationship (SMR) Studies for N-oxidation

Structure-Metabolism Relationship (SMR) studies aim to correlate the structural features of a molecule with its metabolic fate. For the N-oxidation of tolterodine, several structural aspects are pertinent.

The accessibility of the nitrogen lone pair is a critical factor for N-oxidation. The diisopropyl groups on the nitrogen of tolterodine are bulky and may sterically hinder the approach of the oxidizing species of the enzyme. However, the nitrogen is part of a flexible aliphatic chain, which may allow it to adopt a conformation that facilitates access to the active site.

The basicity of the nitrogen atom also plays a role. While FMOs can oxidize a wide range of soft-nucleophiles, the nucleophilicity of the nitrogen is a key determinant of the reaction rate. nih.gov Quantum chemical calculations could provide an estimate of the nitrogen's nucleophilicity in tolterodine.

Future Research Directions and Unexplored Avenues in Tolterodine N Oxide Research

Elucidation of Novel Biotransformation Pathways and Enzymes

The established metabolic routes for tolterodine (B1663597) primarily involve oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite, a reaction catalyzed by cytochrome P450 2D6 (CYP2D6), and N-dealkylation, which is mediated by CYP3A enzymes. nih.gov However, the formation of Tolterodine N-oxide represents a potential biotransformation pathway that has not been extensively investigated. The enzymatic machinery responsible for such a reaction is a key area for future research.

While cytochrome P450 enzymes can catalyze N-oxidation, the flavin-containing monooxygenase (FMO) system is another major class of enzymes responsible for the N-oxidation of a wide variety of xenobiotics. hyphadiscovery.com Future studies should aim to investigate the potential role of FMOs in the metabolism of tolterodine to its N-oxide metabolite. In vitro experiments using recombinant human FMO isoforms could provide initial evidence of their catalytic activity towards tolterodine.

Furthermore, the contribution of other, less common, metabolic enzymes should not be overlooked. The exploration of these alternative pathways will be crucial for a comprehensive understanding of tolterodine's metabolic fate and for identifying potential sources of inter-individual variability in its disposition.

Table 1: Key Enzymes in Tolterodine Metabolism and Potential N-Oxidation Pathways

Metabolic PathwayPrimary Enzyme(s)MetabolitePotential for N-Oxide Formation
5-Methyl HydroxylationCYP2D65-hydroxymethyl tolterodineLow
N-dealkylationCYP3A4N-dealkylated tolterodineLow
N-oxidationTo be determined (potentially FMOs, CYPs)This compoundHigh

Development of Advanced Analytical Techniques for Low-Level Detection

A significant hurdle in studying minor metabolites like this compound is the lack of sufficiently sensitive and specific analytical methods for their detection and quantification in complex biological matrices. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-established for the analysis of tolterodine and its major metabolites. benthamdirect.comresearchgate.net However, the detection of a potentially low-abundance N-oxide metabolite requires the development of more advanced and specialized analytical techniques.

Future research should focus on optimizing LC-MS/MS methods specifically for this compound. This includes the careful selection of precursor and product ions to ensure specificity and minimize interference from the parent drug and other metabolites. Distinguishing N-oxides from hydroxylated metabolites by mass spectrometry can be challenging, and specific techniques, such as atmospheric pressure chemical ionization (APCI), may be necessary to produce distinct fragment ions that allow for unambiguous identification. researchgate.net

Moreover, the potential instability of N-oxide metabolites during sample collection, storage, and analysis presents a significant challenge. hyphadiscovery.comresearchgate.net Strategies to mitigate the in-vitro degradation or conversion of this compound back to the parent drug are essential for accurate quantification. altasciences.com The development of derivatization techniques or the use of specific stabilizers could be explored to enhance the stability of the N-oxide metabolite. The synthesis of a stable isotope-labeled internal standard for this compound would also be invaluable for accurate quantification in biological samples.

Integration of Systems Biology and Omics Approaches in Metabolite Research

The application of systems biology and "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to unraveling the complexities of drug metabolism and identifying novel metabolites. nih.govdbkgroup.org These methodologies can provide a more holistic view of the biochemical changes induced by a drug and can help to identify previously unknown metabolic pathways.

Untargeted metabolomics studies, which aim to measure a wide range of small molecules in a biological system, could be employed to identify this compound in in vitro or in vivo samples without prior knowledge of its existence. biotech-spain.comcreative-proteomics.comuliege.be By comparing the metabolic profiles of control and tolterodine-treated samples, it may be possible to detect unique metabolic features corresponding to the N-oxide metabolite.

Transcriptomics can be used to investigate changes in the expression of drug-metabolizing enzymes in response to tolterodine treatment. nih.govlongdom.org For instance, an upregulation of FMO-encoding genes in liver cells exposed to tolterodine could suggest the involvement of these enzymes in its metabolism. Integrating data from both metabolomics and transcriptomics could provide a more comprehensive picture of the pathways involved in this compound formation and its potential biological consequences. nih.gov

Challenges and Opportunities in Chemical Synthesis of N-oxide Metabolites

The availability of pure, well-characterized standards of drug metabolites is essential for their definitive identification and for conducting pharmacological and toxicological studies. The chemical synthesis of N-oxide metabolites, however, can present several challenges. nih.gov

The oxidation of tertiary amines to their corresponding N-oxides often requires careful selection of oxidizing agents and reaction conditions to achieve high yields and avoid side reactions. acs.org Purification of the N-oxide product from the unreacted parent drug and other byproducts can also be challenging due to their similar physicochemical properties.

Despite these challenges, the successful synthesis of this compound would provide a critical tool for future research. It would serve as an authentic standard for the validation of analytical methods, enabling its unambiguous identification and accurate quantification in biological samples. Furthermore, the availability of the synthesized N-oxide would allow for in vitro and in vivo studies to assess its pharmacological activity, receptor binding affinity, and potential for off-target effects. This would provide valuable insights into whether this compound is an active metabolite that contributes to the therapeutic or adverse effects of the parent drug.

Table 2: Synthetic Considerations for this compound

ChallengeOpportunity
Chemoselectivity of the oxidation reactionDevelopment of novel, more selective synthetic methods
Purification of the N-oxide from the parent drugAccess to a pure standard for analytical method validation
Potential instability of the N-oxide productAbility to conduct pharmacological and toxicological profiling

Identification of Research Gaps in this compound Disposition and Formation Mechanisms

The preceding sections have highlighted several unexplored avenues in this compound research. A clear identification of the existing research gaps is crucial for guiding future investigations in this area.

The most significant research gap is the definitive confirmation of the existence and relevance of the N-oxidation pathway in the metabolism of tolterodine in humans. While theoretically possible, there is a lack of published data demonstrating the formation of this compound in vivo.

Further research is needed to:

Identify the enzymes responsible for this compound formation: As discussed, the roles of FMOs and specific CYP isoforms in this potential pathway are unknown.

Characterize the pharmacokinetic profile of this compound: Information on its absorption, distribution, metabolism, and excretion is currently unavailable.

Evaluate the pharmacological and toxicological properties of this compound: It is unknown whether this metabolite is pharmacologically active, contributing to either the therapeutic effects or the adverse drug reactions associated with tolterodine.

Addressing these research gaps will provide a more complete understanding of the metabolic fate of tolterodine and could have important implications for drug safety and efficacy. The study of minor metabolites, such as this compound, is an increasingly important aspect of drug development, as these metabolites can sometimes have significant clinical effects.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Tolterodine N-oxide to ensure reproducibility?

  • Methodology : Follow standardized synthesis procedures with strict documentation of reaction conditions (e.g., temperature, solvent, catalysts). Characterize the compound using HPLC for purity (>98%) and techniques like NMR, FTIR, and mass spectrometry for structural confirmation. Include detailed chromatograms and spectral data in supporting information for peer validation .
  • Data Requirements : For novel derivatives, provide elemental analysis, melting points, and solubility profiles. For known compounds, cite prior literature but include verification steps (e.g., comparative spectral analysis) .

Q. How can researchers design in vitro assays to assess the anticholinergic activity of this compound?

  • Methodology : Use competitive binding assays with muscarinic receptor subtypes (M1-M5) to measure IC₅₀ values. Pair with functional assays (e.g., organ bath experiments on bladder smooth muscle) to evaluate potency against acetylcholine-induced contractions. Normalize data to atropine as a positive control .
  • Data Contradiction Analysis : Compare results across receptor subtypes to identify selectivity. If discrepancies arise, validate receptor expression levels in cell lines via qPCR or Western blot .

Q. What toxicological screening strategies are essential for preliminary safety profiling of this compound?

  • Methodology : Conduct Ames tests (with/without metabolic activation) to assess mutagenicity. Pair with acute toxicity studies in rodents (LD₅₀ determination) and hepatocyte viability assays (e.g., MTT or LDH release). Include dose-response curves and statistical validation of NOAEL (No Observed Adverse Effect Level) .
  • Data Interpretation : If Ames test results conflict with in vivo genotoxicity data, analyze metabolic pathways (e.g., CYP450-mediated activation/deactivation) using liver microsomal assays .

Advanced Research Questions

Q. What mechanistic approaches can resolve contradictions in this compound’s reported mutagenic potential?

  • Methodology : Apply structure–activity relationship (SAR) fingerprint analysis to compare this compound with structurally similar N-oxides (e.g., 2,6-Dimethylpyridine N-oxide). Use computational tools (e.g., molecular docking) to predict DNA interaction sites. Validate findings with Comet assays or γ-H2AX staining for DNA damage quantification .
  • Data Integration : Cross-reference results with proprietary mutagenicity databases (if accessible) to identify subclass-specific trends in aromatic N-oxides .

Q. How do transport mechanisms influence the pharmacokinetics of this compound in hepatic cells?

  • Methodology : Use OCT1-transfected HEK293 cells and Oct1-knockout mice to evaluate transporter-dependent uptake. Measure intracellular concentrations via LC-MS/MS and compare with wild-type models. Include controls for passive diffusion (e.g., temperature-dependent assays) .
  • Contradiction Resolution : If uptake persists in transporter-deficient models, investigate alternative transporters (e.g., OATP1B1) via siRNA knockdown or pharmacological inhibition .

Q. What strategies optimize the detection of this compound metabolites in environmental samples?

  • Methodology : Deploy high-resolution mass spectrometry (HRMS) with isotope-labeled internal standards for precise quantification. Use solid-phase extraction (SPE) to isolate metabolites from complex matrices (e.g., wastewater). Validate methods via spike-recovery experiments and matrix-matched calibration curves .
  • Data Validation : Cross-check results with fragmentation patterns in public spectral libraries (e.g., NIST) to confirm metabolite identities .

Methodological Guidelines for Data Reporting

  • Experimental Replication : Document procedures in sufficient detail (e.g., equipment models, buffer compositions) to enable independent replication. Use SI units and IUPAC nomenclature .
  • Conflict Mitigation : Address contradictory findings by reporting raw data, statistical power calculations, and potential confounders (e.g., batch variability in cell lines) .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies and declare conflicts of interest in the acknowledgments section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.